N~1~-Benzyl-4-[(benzylsulfonyl)methyl]-N~1~-methylbenzamide
Description
N~1~-Benzyl-4-[(benzylsulfonyl)methyl]-N~1~-methylbenzamide is a complex organic compound characterized by its benzyl and sulfonyl functional groups
Properties
IUPAC Name |
N-benzyl-4-(benzylsulfonylmethyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-24(16-19-8-4-2-5-9-19)23(25)22-14-12-21(13-15-22)18-28(26,27)17-20-10-6-3-7-11-20/h2-15H,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXOCKVPMCLUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-4-[(benzylsulfonyl)methyl]-N~1~-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloride with sodium sulfite to form benzyl sulfonate, which is then reacted with N-methylbenzamide under specific conditions to yield the target compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-4-[(benzylsulfonyl)methyl]-N~1~-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzyl group can be reduced to form corresponding benzyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are commonly used.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br~2~) or chlorinating agents like thionyl chloride (SOCl~2~) are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, benzyl alcohols, and halogenated benzamides, respectively .
Scientific Research Applications
N~1~-Benzyl-4-[(benzylsulfonyl)methyl]-N~1~-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases due to its enzyme inhibitory properties.
Mechanism of Action
The mechanism of action of N1-Benzyl-4-[(benzylsulfonyl)methyl]-N~1~-methylbenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance neurotransmission in the brain . The compound’s sulfonyl group plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylbenzamide: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
N-Benzyl-4-methylbenzamide: Similar structure but without the sulfonyl group, leading to variations in reactivity and applications.
N-Benzyl-4-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of a benzylsulfonyl group, affecting its chemical behavior
Uniqueness
N~1~-Benzyl-4-[(benzylsulfonyl)methyl]-N~1~-methylbenzamide is unique due to the presence of both benzyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable compound in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
